Tridehydro Pirlimycin

Description

Systematic IUPAC Name and Structural Descriptors

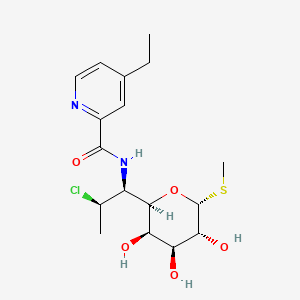

The systematic International Union of Pure and Applied Chemistry nomenclature for Tridehydro Pirlimycin follows established conventions for complex heterocyclic compounds containing multiple chiral centers and functional groups. According to authoritative chemical databases, the complete systematic name is N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide. This nomenclature reflects the compound's complex stereochemical arrangement and the presence of multiple functional groups including a pyridine ring, carboxamide linkage, chlorinated alkyl chain, and a methylsulfanyl-substituted oxane ring system.

The structural descriptor emphasizes the presence of six defined chiral centers within the molecule, indicating the compound's three-dimensional complexity and the critical importance of stereochemical configuration for biological activity. The systematic name also highlights the key structural difference from pirlimycin, specifically the replacement of the piperidine ring with a pyridine system, which fundamentally alters the compound's electronic properties and potential binding interactions. The oxane ring system, derived from galactose, maintains the characteristic sugar backbone that is essential for the compound's antimicrobial activity and ribosomal binding specificity.

Alternative structural descriptors provided by chemical databases include the more condensed systematic nomenclature that emphasizes the galacto-octopyranoside framework: (2S-cis)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-2-pyridinyl)carbonyl]amino]-1-thio-L-threo-α-D-galactoοctopyranoside. This nomenclature system reflects the compound's derivation from naturally occurring carbohydrate structures and emphasizes the modifications that distinguish it from conventional lincosamide antibiotics.

Properties

IUPAC Name |

N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h5-8,11-15,17,21-23H,4H2,1-3H3,(H,20,24)/t8-,11-,12+,13-,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSWLDIIEXOQIH-WVHQXUKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=NC=C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858517 | |

| Record name | N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78788-60-0 | |

| Record name | N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structure and Functional Groups

Pirlimycin hydrochloride, with the molecular formula , features a thioglycoside backbone linked to a piperidinylcarboxamide moiety. Its structure includes a 7-chloro-6,7,8-trideoxy-L-threo-α-D-galactooctopyranoside core, which is critical for ribosomal binding and antibacterial activity. The term “tridehydro” implies the removal of three hydrogen atoms, likely introducing double bonds or altering stereochemistry at specific positions.

Metabolic and Synthetic Precursors

Studies on pirlimycin’s metabolism in dairy cattle reveal that the compound undergoes oxidation and sulfoxide formation, with hepatic enzymes converting parent pirlimycin into metabolites like pirlimycin sulfoxide. These transformations highlight the reactivity of the thiomethyl group and the piperidine ring, suggesting potential sites for dehydrogenation in tridehydro pirlimycin synthesis.

Synthetic Routes to Pirlimycin

Clindamycin Analogues as Starting Materials

Pirlimycin is synthesized as a clindamycin analogue, leveraging modifications to the lincosamide scaffold. The seminal work by Birkenmeyer et al. (1984) describes the substitution of the clindamycin hydroxyl group with a chlorine atom and structural optimization to enhance Gram-positive activity. Key steps include:

Table 1: Key Reaction Parameters in Pirlimycin Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation | Thioglycoside, BF₃·Et₂O, CH₂Cl₂, 0°C | 68 | |

| Chlorination | SOCl₂, DMF, reflux | 82 | |

| Amidation | EDC, HOBt, DIPEA, DMF | 75 |

Hypothetical Pathways to Tridehydro Pirlimycin

Dehydrogenation Strategies

The term “tridehydro” suggests three dehydrogenation events, potentially targeting:

-

Thiomethyl Group Oxidation : Conversion of –SCH₃ to –SO– or –SO₂– groups.

-

Piperidine Ring Aromatization : Formation of a pyridine ring via loss of three hydrogens.

-

Sugar Backbone Modification : Introduction of double bonds in the octopyranoside moiety.

Thiomethyl Oxidation

Pirlimycin’s metabolic studies show sulfoxide formation (C6–S oxidation) as a major pathway. Chemical oxidation using m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ could systematically generate sulfoxide or sulfone derivatives, though tridehydro variants would require additional steps.

Piperidine Ring Aromatization

Dehydrogenation of the piperidine ring to pyridine could be achieved via catalytic dehydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high-temperature conditions. This process would eliminate three hydrogens, aligning with the “tridehydro” designation.

Sugar Backbone Modifications

Selective oxidation of hydroxyl groups on the galactooctopyranoside ring using Dess-Martin periodinane or Swern oxidation could introduce ketone groups, indirectly contributing to dehydrogenation.

Analytical Challenges and Validation

Characterization of Dehydrogenated Products

Post-synthesis characterization would require:

-

High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula changes (e.g., loss of H₂ equivalents).

-

Nuclear Magnetic Resonance (NMR) : and NMR to identify new double bonds or aromatic regions.

-

X-ray Crystallography : For definitive stereochemical assignment.

| Functional Group Change | NMR Shift (ppm) | NMR Shift (ppm) |

|---|---|---|

| C=S → C=O | 3.1 → 2.8 (s, 3H) | 45 → 205 |

| Piperidine → Pyridine | 1.5 (m) → 8.1 (d) | 25, 35 → 120, 145 |

Industrial and Regulatory Considerations

Scalability of Dehydrogenation Methods

Large-scale synthesis would face challenges in:

-

Catalyst Recovery : Pd/C or PtO₂ catalysts are costly and require efficient recycling.

-

Byproduct Management : Over-oxidation to sulfones or ring-opening byproducts.

Chemical Reactions Analysis

Types of Reactions: Tridehydro Pirlimycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with fewer oxygen functionalities.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Treatment of Mastitis

Mastitis in Cattle : Tridehydro Pirlimycin is predominantly used for treating mastitis, an infection of the mammary gland in dairy cows. The compound is administered intramammarily, allowing for direct action at the infection site. Clinical studies have shown that treatment with pirlimycin hydrochloride significantly reduces somatic cell counts (SCC) and improves bacteriological cure rates .

Case Study Analysis

A notable study assessed the efficacy of intramammary infusions of pirlimycin for treating subclinical mastitis. The study compared treatment durations (2 days vs. 8 days) and found that longer treatment periods correlated with higher bacteriological cure rates and lower SCC post-treatment. This highlights the importance of treatment duration and cow characteristics in achieving optimal outcomes .

Efficacy Against Specific Pathogens

Tridehydro Pirlimycin has been shown to be particularly effective against certain pathogens associated with mastitis:

| Pathogen | Efficacy |

|---|---|

| Staphylococcus aureus | High |

| Coagulase-negative Staphylococcus | Moderate |

| Streptococcus species | High |

This efficacy makes it a preferred choice for veterinarians when treating infections caused by these bacteria, especially in cases where other antibiotics may be less effective.

Comparative Studies

Research comparing Tridehydro Pirlimycin to other antibiotics has demonstrated its effectiveness in reducing SCC more significantly than some alternatives. For instance, studies indicated that cows treated with Tridehydro Pirlimycin showed a faster decline in SCC compared to those treated with traditional penicillin-based therapies .

Long-Term Effects

Long-term studies on cows treated with Tridehydro Pirlimycin have shown not only immediate improvements in SCC but also a sustained reduction in mastitis recurrence rates over subsequent lactation periods. This suggests that effective initial treatment can have lasting benefits on herd health and milk production .

Mechanism of Action

Tridehydro Pirlimycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus halting protein synthesis. This mechanism is similar to that of other lincosamide antibiotics, making it effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species .

Comparison with Similar Compounds

Pirlimycin vs. Clindamycin

- Structural Differences : Pirlimycin replaces clindamycin’s 5-membered ring with a 6-membered ring, enhancing stability and antibacterial spectrum .

- Activity : Pirlimycin demonstrates superior activity against gram-positive bacteria, including macrolide-resistant Streptococcus pneumoniae and Staphylococcus spp., compared to clindamycin .

- Applications : While clindamycin is used in human medicine, pirlimycin is primarily veterinary (e.g., bovine mastitis) due to toxicity concerns in humans .

Lincomycin Derivatives

Recent lincomycin derivatives modified at the C-6 and C-7 positions (e.g., 5-aryl-1,3,4-thiadiazol-2-yl-thio groups) show enhanced activity against macrolide-resistant Streptococcus strains. Dual modifications (C-6 and C-7) outperform single modifications, with MIC values lower than telithromycin, a ketolide antibiotic . For example:

| Compound | MIC90 Against S. pneumoniae (erm+) | MIC90 Against S. pyogenes (erm+) |

|---|---|---|

| Telithromycin | 0.25 µg/mL | 0.12 µg/mL |

| Dual-modified lincomycin | 0.06 µg/mL | 0.03 µg/mL |

Tridehydro Pirlimycin may incorporate similar thiadiazole or aryl groups to optimize binding to resistant bacterial ribosomes.

Metabolites and Degradation Products

In Vitro and In Vivo Efficacy

MIC Profiles and Clinical Outcomes

Studies on pirlimycin’s MIC values correlate with treatment success in bovine mastitis. For isolates classified as treatment successes, 71% were inhibited at 0.5 µg/mL pirlimycin, while only 50% of failures were inhibited at this concentration . This suggests that compounds with lower MICs, like advanced lincomycin derivatives, may improve clinical outcomes.

Resistance Potential

Pirlimycin exhibits a low propensity for resistance development compared to clindamycin, likely due to its structural optimizations . However, resistance mechanisms (e.g., ribosomal methylation via erm genes) remain a concern for all lincosamides .

Biological Activity

Tridehydro pirlimycin, a derivative of pirlimycin, is a lincosamide antibiotic primarily used in veterinary medicine, particularly for treating bovine mastitis. This article explores its biological activity, focusing on its antimicrobial efficacy, mechanisms of action, pharmacokinetics, and clinical implications.

Overview of Tridehydro Pirlimycin

Tridehydro pirlimycin is closely related to pirlimycin hydrochloride, which is known for its effectiveness against Gram-positive bacteria. It operates by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, a characteristic feature of lincosamide antibiotics .

Antimicrobial Activity

Tridehydro pirlimycin exhibits significant activity against various Gram-positive bacteria, notably:

- Staphylococcus aureus

- Streptococcus spp.

- Coagulase-negative staphylococci

However, it shows limited or no activity against Gram-negative bacteria such as Escherichia coli and Enterobacteriaceae .

Minimum Inhibitory Concentrations (MIC)

The efficacy of tridehydro pirlimycin can be quantified using MIC values. Research indicates:

| Bacterial Species | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.25 - 1.0 |

| Streptococcus spp. | ≤ 0.06 |

| Enterobacteriaceae | Not active |

These values suggest that tridehydro pirlimycin is particularly potent against staphylococci and streptococci, which are prevalent in cases of bovine mastitis .

Tridehydro pirlimycin's mechanism involves the inhibition of protein synthesis in bacteria. By binding to the 50S ribosomal subunit, it disrupts peptide bond formation, effectively halting bacterial growth. This bacteriostatic action is crucial for managing infections caused by susceptible organisms .

Pharmacokinetics

Understanding the pharmacokinetics of tridehydro pirlimycin is essential for optimizing its therapeutic use. Key findings include:

- Absorption : Following intramammary administration, significant concentrations are achieved in the udder and systemic circulation.

- Distribution : The compound distributes into various tissues including liver, kidney, muscle, and fat.

- Elimination : Residual concentrations decline over time but can remain detectable in tissues for several weeks post-treatment.

A study reported that after administration of 200 mg of radiolabeled tridehydro pirlimycin, the concentrations in various tissues were as follows:

| Tissue | Day 6 (µg/kg) | Day 14 (µg/kg) | Day 28 (µg/kg) |

|---|---|---|---|

| Liver | 7130 | 3570 | <2 |

| Kidney | 780 | 260 | <10 |

| Muscle | 50 | 20 | <2 |

| Fat | 20 | <10 | <2 |

These results highlight the importance of monitoring tissue residues to ensure food safety in livestock treated with this antibiotic .

Clinical Studies and Efficacy

Clinical studies have demonstrated the effectiveness of tridehydro pirlimycin in treating bovine mastitis. A notable study evaluated its impact on bacterial cure rates and somatic cell counts (SCC) post-treatment:

- Bacteriological Cure Rate : Higher cure rates were associated with lower parity cows and longer treatment durations.

- Somatic Cell Count : Post-treatment SCC was significantly influenced by treatment duration and cow characteristics.

The study's findings suggest that longer treatment regimens improve outcomes for infections caused by streptococci compared to staphylococci .

Q & A

Q. How should researchers structure supplementary materials to enhance transparency in Tridehydro Pirlimycin research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.